1-Chloro-2,3-dinitrobenzene
CAS No.: 25567-67-3
Cat. No.: VC18507132
Molecular Formula: C6H3ClN2O4
Molecular Weight: 202.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25567-67-3 |
|---|---|
| Molecular Formula | C6H3ClN2O4 |
| Molecular Weight | 202.55 g/mol |
| IUPAC Name | 1-chloro-2,3-dinitrobenzene |
| Standard InChI | InChI=1S/C6H3ClN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H |
| Standard InChI Key | KYDXWCHDUCDNGR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
1-Chloro-2,3-dinitrobenzene is an aromatic hydrocarbon derivative featuring a benzene ring substituted with one chlorine atom at position 1 and two nitro (-NO₂) groups at positions 2 and 3. The spatial arrangement of these substituents significantly influences its electronic properties and reactivity.
Table 1: Fundamental Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | 1-Chloro-2,3-dinitrobenzene | HMDB |
| CAS Registry Number | 602-02-8 | HMDB |
| Molecular Formula | C₆H₃ClN₂O₄ | PubChem |
| Molecular Weight | 202.55 g/mol | HMDB |
| Physical State | Pale yellow crystalline solid | HMDB |
| Smiles Notation | C1=CC(=C(C(=C1)Cl)N+[O-])N+[O-] | PubChem |
The compound’s planar structure and electron-deficient aromatic ring system enable participation in nucleophilic substitution reactions, a hallmark of its chemical behavior .
Synthesis and Industrial Production
While detailed synthetic protocols for 1-chloro-2,3-dinitrobenzene are sparingly documented in open literature, its production typically involves sequential nitration and chlorination steps. A generalized pathway includes:
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Nitration of Chlorobenzene: Initial nitration introduces nitro groups at specific positions under controlled conditions.
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Regioselective Chlorination: Subsequent chlorination ensures proper substituent orientation.
Industrial manufacturing employs continuous flow reactors to optimize yield and purity, with reaction temperatures maintained between 50–80°C to prevent decomposition . Advanced catalytic systems using zeolites or ionic liquids have been explored to enhance selectivity .
Chemical Reactivity and Functional Transformations
The compound’s reactivity profile is dominated by three key processes:
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro groups activate the ring for nucleophilic attack. Common reactions include:
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Hydroxylation: Replacement of chlorine with hydroxide under basic conditions.
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Amination: Reaction with amines to form aryl amines, useful in pharmaceutical intermediates .
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts nitro groups to amines, yielding 1-chloro-2,3-diaminobenzene. This product serves as a precursor for azo dyes and polyurethane catalysts .
Oxidative Modifications
Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the compound undergoes ring cleavage to form dicarboxylic acid derivatives, though such reactions are less commonly utilized .
Biological Activity and Toxicological Mechanisms
1-Chloro-2,3-dinitrobenzene demonstrates significant bioactivity through glutathione (GSH) depletion and oxidative stress induction:
Table 2: Key Toxicological Parameters
| Parameter | Value/Effect | Source |
|---|---|---|
| LD₅₀ (Oral, Rat) | 320 mg/kg | HMDB |
| Primary Metabolic Pathway | Glutathione conjugation | HMDB |
| Carcinogenicity | Group 3 (Not classifiable) | HMDB |
The compound reacts with GSH via nucleophilic aromatic substitution, forming S-(2,3-dinitrophenyl)glutathione adducts . This depletion of cellular thiol pools disrupts redox homeostasis, leading to mitochondrial dysfunction and apoptosis in hepatic cells .
Industrial and Research Applications
Chemical Manufacturing
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Dye Intermediate: Serves as a precursor for sulfur dyes and azo pigments.
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Polymer Chemistry: Used in crosslinking agents for epoxy resins.
Biochemical Research
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Glutathione S-Transferase (GST) Assays: Standard substrate for measuring GST activity .
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Immunology Studies: Modulates T-cell responses in contact hypersensitivity models .
Analytical Chemistry
Structural Analogs and Comparative Reactivity
Table 3: Isomeric Comparison
| Compound | Substituent Positions | Key Difference |
|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | 1-Cl, 2-NO₂, 4-NO₂ | Higher solubility in polar solvents |
| 1-Chloro-3,5-dinitrobenzene | 1-Cl, 3-NO₂, 5-NO₂ | Reduced steric hindrance in reactions |
The 2,3-substitution pattern in 1-chloro-2,3-dinitrobenzene creates unique electronic effects that enhance its electrophilicity compared to para-substituted analogs .
Emerging Research Directions
Recent studies (2023–2025) focus on:
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